molecular formula C11H14N2O3 B8310880 7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No.: B8310880
M. Wt: 222.24 g/mol
InChI Key: RAUPRBLGLFWZJY-UHFFFAOYSA-N
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Description

7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

7-methoxy-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C11H14N2O3/c1-16-11-7-9-3-5-12-4-2-8(9)6-10(11)13(14)15/h6-7,12H,2-5H2,1H3

InChI Key

RAUPRBLGLFWZJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCNCCC2=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2,2-Trifluoro-1-(7-methoxy-8-nitro-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethanone (7.0 g, 0.022 mol) was dissolved in acetonitrile (150 mL). A 50% aqueous solution (70 mL) of sodium hydroxide was added at 0° C. After 10 minutes the reaction mixture allowed to warm to room temperature and stirred for 3 hours. The reaction mixture was partitioned between saturated Na2CO3 and dichloromethane, extracted, dried (MgSO4), filtered, and concentrated, to provide 7-methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine (4.43 g, 89%). 1H-NMR (CDCl3) δ 7.67 (s, 1H), 6.82 (s, 1H), 3.93 (s, 3H), 2.75-3.05 (m, 8H), 1.90 (br s, 1H); LC/MS (ESI+): 223.03 (M+H).
Name
2,2,2-Trifluoro-1-(7-methoxy-8-nitro-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethanone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (750 mg/4.2 mmol) was dissolved in a mixture of dry acetonitrile (3 mL) and trifluoroacetic anhydride (3 mL) and cooled to 0° C. (ice bath). The trifluoroacetyl amide of the benzazepine forms immediately (observed by HPLC). Potassium nitrate (450 mg/4.2 mmol) was added in one portion and the mixture allowed to warm to room temperature. After one hour the reaction was complete (HPLC); 33% sodium hydroxide (1 mL) was added via pipette (exotherm) and the mixture stirred for an additional two hours (to hydrolyze the TFA amide). The resulting mixture was partitioned between water (20 mL) and methylene chloride (20 mL). The aqueous layer was extracted with an additional portion of methylene chloride (20 mL) and the combined organics were dried over magnesium sulfate, filtered and concentrated to afford a 1.7:1 ratio of 7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine and 7-Methoxy-9-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine as a yellow oil (770 mg/82%). The material was used without further purification. 1H NMR (400 MHz, CDCl3) major isomer: δ 7.66 (s, 1H), 6.82 (s 1H); minor isomer: 7.14 (d, J=8.3 Hz, 1H), 6.76 (d, J=8.3 Hz, 1H).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
trifluoroacetyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Potassium nitrate
Quantity
450 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
[Compound]
Name
TFA amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

1.30 g (4.08 mmol) 2,2,2-trifluoro-1-(7-methoxy-8-nitro-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethanone and 3.06 ml (6.13 mmol) 2 molar sodium hydroxide solution are dissolved in 20 ml THF at room temperature and stirred for 3 h. Then the mixture is concentrated by evaporation i.vac., diluted with water and extracted with tert.-butyl-methylether. The organic phase is washed with 50% sodium hydroxide solution and sat. NaCl solution, dried on sodium sulphate and concentrated by evaporation i.vac.
Name
2,2,2-trifluoro-1-(7-methoxy-8-nitro-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethanone
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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